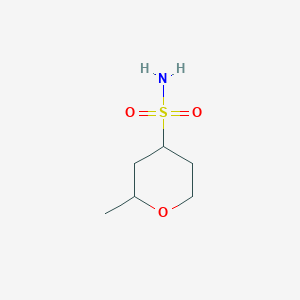

2-Methyloxane-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyloxane-4-sulfonamide is a chemical compound with the CAS Number: 1339422-20-6 . It has a molecular weight of 179.24 and is commonly known by its IUPAC name, 2-methyltetrahydro-2H-pyran-4-sulfonamide . It is typically stored at room temperature and has a physical form of oil .

Synthesis Analysis

The synthesis of sulfonamides, the group to which 2-Methyloxane-4-sulfonamide belongs, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . This method generally produces a greater yield compared to other methods .Molecular Structure Analysis

The InChI code for 2-Methyloxane-4-sulfonamide is1S/C6H13NO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) . This indicates that the molecule is composed of 6 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . Physical And Chemical Properties Analysis

2-Methyloxane-4-sulfonamide has a molecular weight of 179.24 . It is stored at room temperature and has a physical form of oil .Aplicaciones Científicas De Investigación

Environmental Applications

Sulfate-reducing bacteria have been identified as principal methylators of mercury in anoxic estuarine sediment, indicating the environmental relevance of sulfonamide derivatives in microbial processes affecting mercury toxicity. These findings underscore the role of specific bacterial groups in mercury methylation, a critical factor in environmental health and safety (Compeau & Bartha, 1985).

Chemical Synthesis Applications

Research has demonstrated redox-neutral, catalyst-free synthesis of sultams from 2-nitrochalcones and sulfur, showcasing the atom-economic construction of sulfonamide bonds. This method provides efficient routes for creating sulfonamide derivatives, crucial for various synthetic and medicinal chemistry applications (Nguyen & Retailleau, 2017).

Biological Applications

Sulfonamidoquinolines and their chelating properties with divalent metals highlight the potential of sulfonamide derivatives in developing new chelating agents for medical and industrial applications. These compounds' ability to form stable complexes with metals can be leveraged in drug design, detoxification, and materials science (Nakamura et al., 1984).

Antioxidant and Anti-inflammatory Properties

The antioxidant and anti-inflammatory properties of methylsulfonylmethane, a compound related to sulfonamides, have been investigated for their therapeutic potential in conditions like pulmonary arterial hypertension. This research suggests that sulfonamide derivatives could have significant applications in developing treatments for oxidative stress and inflammation-related diseases (Mohammadi et al., 2012).

Energy Storage Applications

The utilization of methyl viologen, a compound related to 2-Methyloxane-4-sulfonamide, in nonaqueous organic redox flow batteries illustrates the potential of sulfonamide derivatives in energy storage technologies. This application addresses the need for efficient, large-scale energy storage solutions, critical for the integration of renewable energy sources into the grid (Hu & Liu, 2018).

Mecanismo De Acción

Sulfonamides, including 2-Methyloxane-4-sulfonamide, are competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid .

Propiedades

IUPAC Name |

2-methyloxane-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-5-4-6(2-3-10-5)11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIDHAUZVACEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyloxane-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)

![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)

![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)

![5-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2728413.png)

![(4-Benzoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2728416.png)